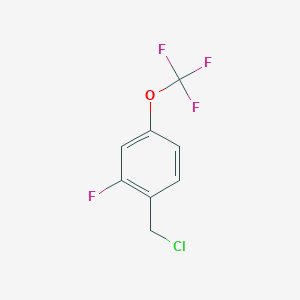

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

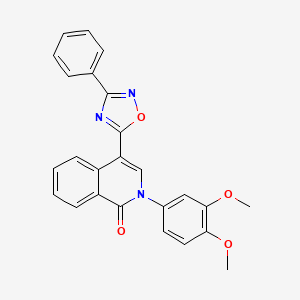

説明

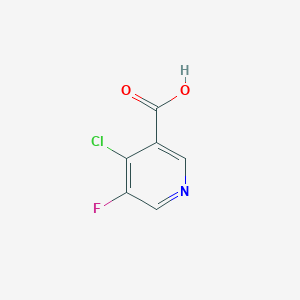

This compound is a derivative of benzene, which is a cyclic hydrocarbon. It contains a chloromethyl (-CH2Cl) group, a fluoro (-F) group, and a trifluoromethoxy (-OCF3) group attached to the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the chloromethyl, fluoro, and trifluoromethoxy groups in separate steps. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The benzene ring in this compound is a planar, cyclic structure composed of six carbon atoms. The chloromethyl, fluoro, and trifluoromethoxy groups are attached to different carbon atoms in the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the chloromethyl group. This could affect the sites of electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chloromethyl, fluoro, and trifluoromethoxy groups. These groups could affect properties such as the compound’s boiling point, melting point, and solubility .科学的研究の応用

Electrophilic Fluorination of Aromatics

This compound, known for its role in the electrophilic fluorination of aromatic compounds, is effective under mild reaction conditions. The fluorination process is facilitated by the presence of Selectfluor™ F-TEDA-BF4 (TEDA = triethylenediamine) along with trifluoromethanesulfonic acid, leading to the production of fluoroaromatics in good to excellent yields. This reagent system's effectiveness underscores its utility in synthesizing various fluorinated aromatic compounds efficiently (Shamma et al., 1999).

Halogenation and Functionalization of Aromatic Compounds

In another application, the reagent has been utilized in the halogenation (iodination, bromination, chlorination) and functionalization (nitration, thiocyanation, sulfenylation) of aromatic compounds. This demonstrates its versatility as a mediator or catalyst in organic synthesis, offering a wide range of possibilities for modifying aromatic compounds. The reagent's ability to act in various roles highlights its importance in organic chemistry for introducing different functional groups into aromatic systems (Stavber et al., 2005).

Synthesis of Fluorinated Polymers

The compound has also found application in the synthesis of novel polymers. For example, novel arylene ether polymers with high glass-transition temperatures and good solubility in various organic solvents have been synthesized. These polymers are potential candidates for applications requiring materials with high thermal stability and optical transparency in the visible light region. This application showcases the compound's utility in the field of polymer science, particularly in creating materials with desirable thermal and optical properties (Huang et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIACGWHFBEYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2613916.png)

![[3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2613917.png)

![1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613924.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2613926.png)

![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)